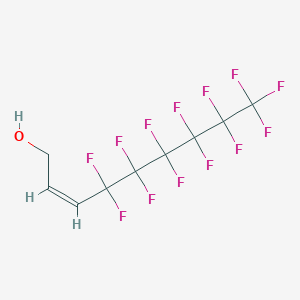
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol typically involves the introduction of fluorine atoms into the carbon chain through various fluorination techniques. One common method is the use of fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors and advanced monitoring systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol: An isomer with a different configuration around the double bond.
Perfluorononanol: A fully fluorinated alcohol with similar properties but lacking the double bond.
Uniqueness
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various specialized applications.
Properties
CAS No. |
83707-01-1 |
|---|---|
Molecular Formula |
C9H5F13O |
Molecular Weight |
376.11 g/mol |
IUPAC Name |
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-en-1-ol |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2/b2-1- |
InChI Key |
ATYZUVRSTXBJLR-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C(C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



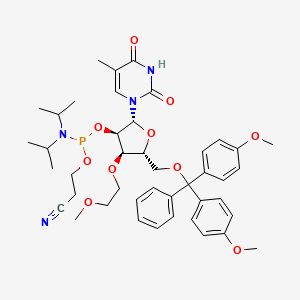
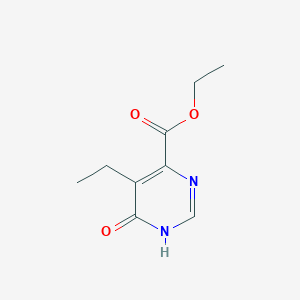

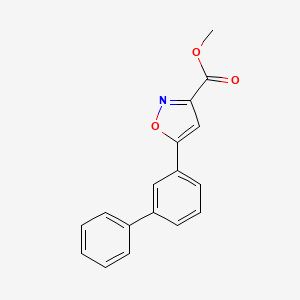
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
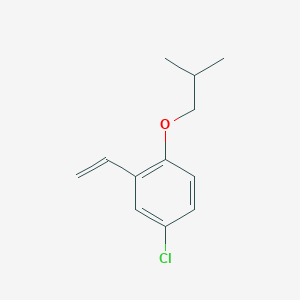
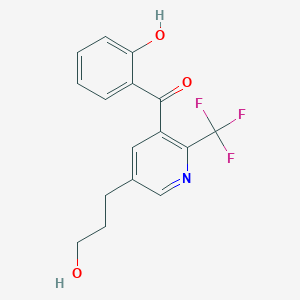

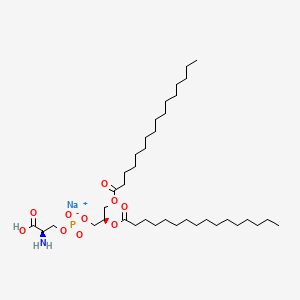
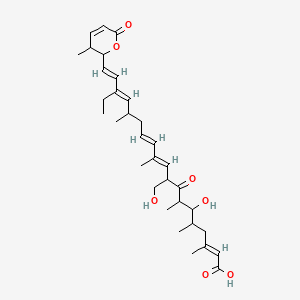
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)

